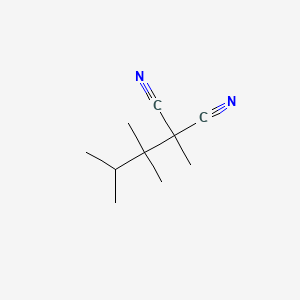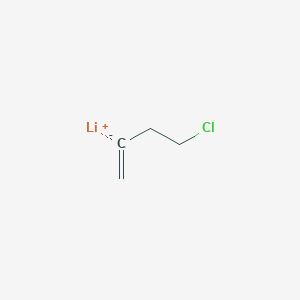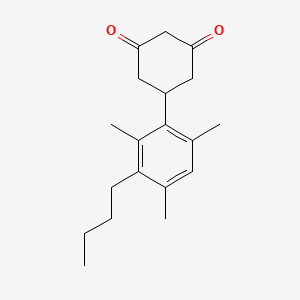
5-(3-Butyl-2,4,6-trimethylphenyl)cyclohexane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Butyl-2,4,6-trimethylphenyl)cyclohexane-1,3-dione is a chemical compound that belongs to the class of cyclohexane-1,3-dione derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound features a cyclohexane ring substituted with a butyl group and three methyl groups on the phenyl ring, making it a unique and interesting molecule for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Butyl-2,4,6-trimethylphenyl)cyclohexane-1,3-dione typically involves the reaction of an appropriate acid chloride with a cyclohexane-1,3-dione derivative. One common method includes the use of acetonitrile as a solvent and dimethyl amino pyridine (DMAP) as a catalyst. The reaction is carried out by slowly adding the acid chloride to a slurry of the cyclohexane-1,3-dione derivative in acetonitrile, followed by stirring for an hour .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Butyl-2,4,6-trimethylphenyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or nucleophilic reagents like sodium methoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
5-(3-Butyl-2,4,6-trimethylphenyl)cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 5-(3-Butyl-2,4,6-trimethylphenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[2-chloro-4-(methylsulfonyl)benzoyl]-1,3-cyclohexanedione
- 2-[4-(methyl sulfonyl)-2-nitrobenzoyl]-1,3-cyclohexanedione
- 2-{2-chloro-4-mesyl-3-[(2,2,2-trifluoro ethoxy)methyl] benzoyl} cyclohexane-1,3-dione
Uniqueness
5-(3-Butyl-2,4,6-trimethylphenyl)cyclohexane-1,3-dione is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
88176-23-2 |
|---|---|
Molekularformel |
C19H26O2 |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
5-(3-butyl-2,4,6-trimethylphenyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C19H26O2/c1-5-6-7-18-12(2)8-13(3)19(14(18)4)15-9-16(20)11-17(21)10-15/h8,15H,5-7,9-11H2,1-4H3 |
InChI-Schlüssel |
QUIMFZKYKJVROG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=C(C(=C(C=C1C)C)C2CC(=O)CC(=O)C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Benzyl-N-[(4-butylphenyl)methyl]-N'-(4-phenoxyphenyl)urea](/img/structure/B14405623.png)
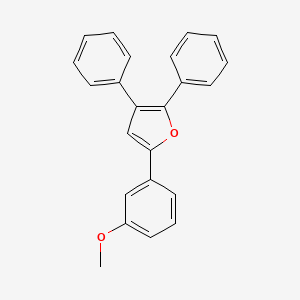
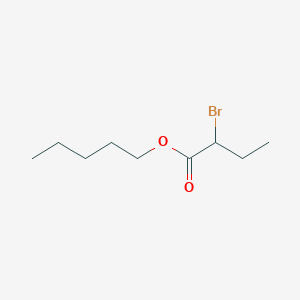
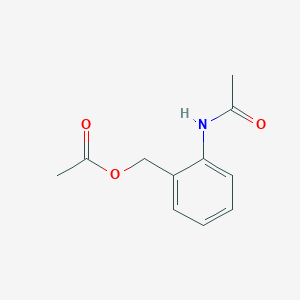
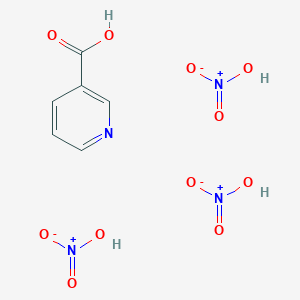
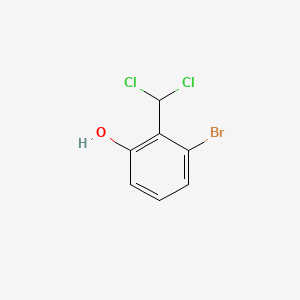
![N'-{3-[(4,5-Dichloro-1,3-thiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14405664.png)
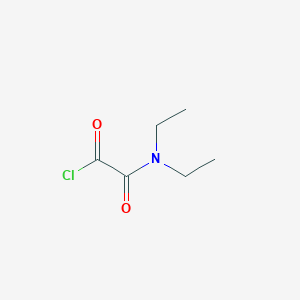
methylsilane](/img/structure/B14405684.png)
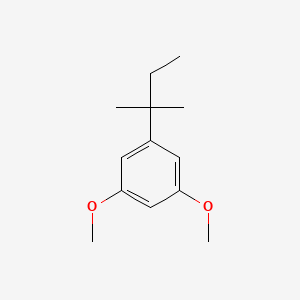
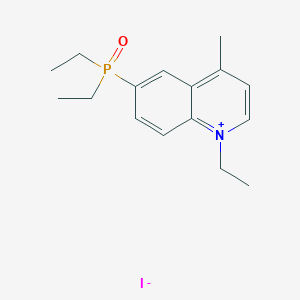
![3-[(Naphthalen-2-yl)methyl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B14405693.png)
